molecular formula C11H15NO4S B8239077 Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate

Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate

Cat. No.: B8239077
M. Wt: 257.31 g/mol
InChI Key: GPXIAAGYSQCHNE-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a methyl ester at position 3 of the thiophene ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic procedures, particularly under basic or nucleophilic conditions.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)12-8-7(5-6-17-8)9(13)15-4/h5-6H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXIAAGYSQCHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The mechanism involves:

  • Knoevenagel Condensation : Methyl cyanoacetate reacts with a ketone (e.g., cyclohexanone) to form an α,β-unsaturated nitrile.

  • Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack by the nitrile’s α-carbon, forming a thiol intermediate.

  • Cyclization : Intramolecular cyclization generates the 2-aminothiophene-3-carboxylate core.

Optimized Conditions :

  • Solvent : Ethanol or methanol (protic solvents enhance reaction rates).

  • Base : Morpholine or piperidine (1.2–1.5 equivalents).

  • Temperature : Reflux (70–80°C) for 6–12 hours.

  • Yield : 60–75% after recrystallization.

Substrate Scope and Limitations

  • Ketone Selection : Aliphatic ketones (e.g., acetone, cyclohexanone) yield higher regioselectivity than aromatic counterparts.

  • Side Reactions : Over-condensation or polysulfide formation may occur with excess sulfur or prolonged heating.

tert-Butoxycarbonyl (Boc) Protection of the Amine

The primary amine at the thiophene’s 2-position is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent undesired reactivity during downstream transformations.

Protection Protocol

Reagents :

  • Boc₂O (1.2 equivalents).

  • 4-Dimethylaminopyridine (DMAP, catalytic).

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

Procedure :

  • Dissolve methyl 2-aminothiophene-3-carboxylate in anhydrous DCM.

  • Add Boc₂O and DMAP under nitrogen.

  • Stir at room temperature for 4–6 hours.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 85–92%.

Characterization of Protected Product

  • ¹H NMR :

    • Boc tert-butyl protons: δ 1.43 (s, 9H).

    • Thiophene H-4 and H-5: δ 6.72 (d, J = 5.4 Hz) and δ 7.18 (d, J = 5.4 Hz).

  • IR : C=O stretches at 1695 cm⁻¹ (ester) and 1680 cm⁻¹ (Boc carbamate).

Alternative Synthetic Routes

[3+3] Cycloaddition Strategy

A novel approach from recent literature employs a [3+3] cycloaddition between in situ–generated 2-mercaptoethanal and α,β-unsaturated hydrazones (Scheme 1).

Steps :

  • Sulpha-Michael Addition : 2-Mercaptoethanal reacts with the hydrazone’s α-carbon.

  • Cyclization : Intramolecular attack by the hydrazone’s nitrogen forms the thiophene ring.

Advantages :

  • Avoids malodorous sulfur reagents.

  • Enables modular substitution patterns.

Limitations :

  • Requires precise stoichiometry and anhydrous conditions.

  • Yields (50–65%) are lower than Gewald-based methods.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities utilize flow reactors to enhance reproducibility and safety:

  • Residence Time : 10–15 minutes at 100°C.

  • Catalyst : Immobilized lipases for Boc protection (reduces DMAP usage).

Waste Management

  • Sulfur Byproducts : Neutralized with aqueous NaHCO₃.

  • Solvent Recovery : >90% ethanol recycled via distillation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Gewald + Boc70–85>98Scalable, high regioselectivityRequires toxic sulfur
[3+3] Cycloaddition50–6595–97Odorless, modularSensitive to moisture

Troubleshooting and Optimization

Low Yields in Gewald Reaction

  • Cause : Incomplete sulfur incorporation.

  • Solution : Increase reaction time to 12 hours or add 10 mol% Na₂S as a catalyst.

Boc Deprotection During Workup

  • Cause : Acidic impurities in silica gel.

  • Solution : Pre-treat chromatography columns with triethylamine.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate has been investigated for its biological activities, particularly as an antibacterial and antioxidant agent.

Antioxidant Activity

Recent studies have shown that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, a study highlighted the synthesis of thiophene derivatives that demonstrated up to 62% inhibition in antioxidant activity compared to ascorbic acid, indicating their potential use in developing antioxidant therapies .

Antibacterial Activity

The compound has also been tested for its antibacterial efficacy against various bacterial strains. In particular, amino thiophene derivatives showed higher activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition rates ranging from 40% to 86% . This suggests potential applications in pharmaceutical formulations targeting bacterial infections.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Material Science Applications

Beyond medicinal uses, this compound can also be explored in material science due to its unique structural properties.

Polymer Chemistry

Thiophene derivatives are valuable in the development of conductive polymers. This compound can serve as a monomer for synthesizing polymers with enhanced electrical conductivity and thermal stability, making them suitable for applications in organic electronics .

Case Study 1: Antioxidant Activity Evaluation

A systematic study evaluated various thiophene derivatives for their antioxidant properties using the ABTS method. The results indicated that compounds containing amino groups exhibited superior activity compared to their hydroxy or methyl counterparts .

Compound Type% Inhibition
Amino Derivatives62.0 - 46.9
Hydroxy Derivatives54.9 - 28.4
Methyl DerivativesNo activity - 47.8

Case Study 2: Antibacterial Efficacy Assessment

Another study focused on the antibacterial properties of thiophene derivatives against multiple bacterial strains. The findings demonstrated that amino-substituted thiophenes were more effective than their hydroxy or methyl variants .

Bacterial StrainAmino Derivative Inhibition (%)Hydroxy Derivative Inhibition (%)Methyl Derivative Inhibition (%)
S. aureus83.370.8No activity
B. subtilis82.678.3No activity

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc-protecting group can be removed under acidic conditions to reveal the free amino group, which can then interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate can be contextualized by comparing it to related thiophene derivatives. Below is an analysis of key analogs, focusing on molecular features, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

2.1.1 Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6o)
  • Structure: Features a tetrahydrobenzo[b]thiophene core with an ethoxycarbonyl group and a 4-hydroxyphenyl-substituted amino moiety.
  • Key Differences : The saturated benzo ring and ethyl ester contrast with the unsaturated thiophene and methyl ester in the target compound. The Boc group in the target compound provides acid-labile protection, whereas the 4-hydroxyphenyl group in 6o may confer polarity and hydrogen-bonding capacity.
  • Synthesis : Synthesized via a Petasis reaction in HFIP solvent with 22% yield, highlighting challenges in achieving high efficiency for complex substituents .
2.1.2 Methyl 2-[(2-Furylcarbonyl)Amino]Thiophene-3-Carboxylate
  • Structure: Substituted with a furylcarbonyl group instead of Boc at the amino position.
  • The molecular weight (251.26 g/mol) is lower than the Boc analog (estimated ~267.3 g/mol) due to the lighter furan substituent .
2.1.3 Methyl 2-Amino-5-tert-Butylthiophene-3-Carboxylate
  • Structure: Contains an unprotected amino group and a tert-butyl substituent at position 5.
  • Key Differences: The absence of Boc protection reduces molecular weight (213.30 g/mol) and increases reactivity at the amino site. The tert-butyl group on the thiophene ring enhances lipophilicity (LogP: 2.99) compared to the Boc-protected amino group, which may balance hydrophobicity and solubility .

Physicochemical and Spectral Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Spectral Data (NMR/IR)
Target Compound (Boc-protected) C11H15NO4S (estimated) ~267.3 Boc-amino, methyl ester Expected Boc C=O IR ~1690 cm⁻¹; NH ~3350 cm⁻¹
Ethyl 2-...Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6o) C21H23NO6S 417.48 Ethyl ester, hydroxylphenyl 1H NMR: δ 1.29 (t, 3H, CH2CH3); 13C NMR: δ 172.8 (C=O)
Methyl 2-[(2-Furylcarbonyl)Amino]Thiophene-3-Carboxylate C11H9NO4S 251.26 Furylcarbonyl, methyl ester IR: C=O (1720 cm⁻¹), C=C (1600 cm⁻¹)
Methyl 2-Amino-5-tert-Butylthiophene-3-Carboxylate C10H15NO2S 213.30 Unprotected amino, tert-butyl 1H NMR: δ 1.34 (s, 9H, t-Bu); IR: NH2 ~3450 cm⁻¹

Reactivity and Stability

  • Boc Protection: The Boc group in the target compound enhances stability under basic conditions but is cleavable under acidic environments (e.g., TFA), enabling selective deprotection. In contrast, compounds with unprotected amines (e.g., Methyl 2-amino-5-tert-butylthiophene-3-carboxylate) are prone to oxidation or unwanted acylation .
  • Ester Groups : Methyl esters (target compound) generally hydrolyze slower than ethyl esters (6o) under physiological conditions, influencing drug design and metabolic stability .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate is a compound belonging to the thiophene derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.

Overview of Thiophene Derivatives

Thiophene derivatives are known for various biological activities, including antimicrobial, anti-inflammatory, antitumor, and analgesic properties. The presence of the thiophene ring in these compounds often enhances their interaction with biological targets, making them suitable candidates for drug development .

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H21NO4S
  • Molecular Weight : 311.4 g/mol
  • CAS Number : 1313712-54-7
  • IUPAC Name : this compound

The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, which is crucial for maintaining stability during synthesis and enhancing bioavailability .

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In a study evaluating various thiophene compounds, it was found that modifications in the thiophene ring could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the Boc group may also contribute to increased solubility and permeability across bacterial membranes .

Antitumor Activity

This compound has demonstrated promising antitumor activity. In vitro studies have shown that compounds with a similar structure can induce apoptosis in cancer cells. For instance, derivatives with a thiophene core were evaluated for their cytotoxic effects on breast cancer cell lines, displaying IC50 values ranging from 23.2 to 49.9 μM .

CompoundIC50 (μM)Cancer Type
Compound A23.2Breast Cancer
Compound B49.9Lung Cancer
This compoundTBDTBD

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in animal models of inflammation. This suggests potential applications in treating inflammatory diseases such as arthritis and colitis .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways that lead to apoptosis or reduced inflammation.
  • Oxidative Stress Reduction : Thiophene derivatives may also act as antioxidants, reducing oxidative stress within cells .

Case Studies

Several studies have explored the biological activity of thiophene derivatives:

  • Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of various thiophene derivatives on different cancer cell lines, highlighting the structural importance of the thiophene ring in enhancing biological activity.
  • Investigation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of thiophene compounds in mouse models, demonstrating significant reductions in inflammatory markers following treatment with these compounds.

Q & A

Q. How can researchers optimize reaction conditions for scale-up without compromising yield?

  • Solvent Screening : Replace methanol with DMF or dioxane for higher boiling points and improved solubility of intermediates .
  • Catalyst Optimization : Use triethylamine (TEA) or DMAP to accelerate acylation steps while reducing side products .

Methodological Notes

  • Synthesis : Prioritize inert conditions and HPLC purification for Boc-protected intermediates .
  • Characterization : Cross-validate NMR assignments with HSQC/HMBC for ambiguous signals .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and replicate experiments to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate
Reactant of Route 2
Methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate

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